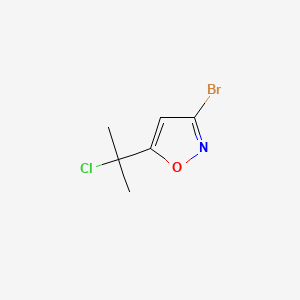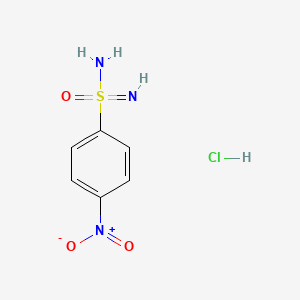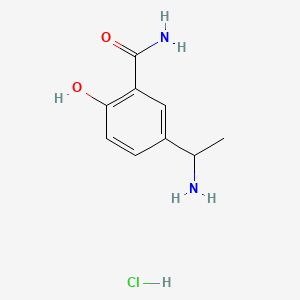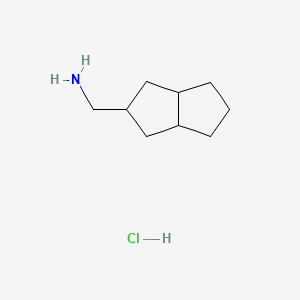![molecular formula C8H18ClN3O B13576473 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylimidazolidin-2-one with 3-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride involves its interaction with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .
Comparación Con Compuestos Similares
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride can be compared with other similar compounds, such as:
1-Methyl-3-[3-(dimethylamino)propyl]imidazolidin-2-onehydrochloride: This compound has an additional methyl group on the amino moiety, which can affect its reactivity and interactions.
1-Methyl-3-[3-(ethylamino)propyl]imidazolidin-2-onehydrochloride: The presence of an ethyl group instead of a methyl group can lead to differences in steric hindrance and chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs .
Propiedades
Fórmula molecular |
C8H18ClN3O |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-4-3-5-11-7-6-10(2)8(11)12;/h9H,3-7H2,1-2H3;1H |
Clave InChI |
NTFCLZPZIHNZTI-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1CCN(C1=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)







![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)



